Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate
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Overview
Description
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is an organic compound with the molecular formula C15H15FN2O4. It is known for its unique structure, which includes a cyano group, a fluorine atom, and a phenylamino group attached to a methylene malonate backbone.
Scientific Research Applications
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate has diverse applications in scientific research, including:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.
Organic Reactions: Its unique structure makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules through various reactions.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in studies to understand the interactions of small molecules with biological targets, aiding in the discovery of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate typically involves the reaction of diethyl malonate with 3-cyano-4-fluoroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethyl malonate and 3-cyano-4-fluoroaniline.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate.
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product. Automation and continuous flow techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano and fluorine groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The methylene group can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Condensation Reactions: Aldehydes or ketones in the presence of a base like sodium hydroxide or an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Hydrolysis: Diethyl malonate derivatives and carboxylic acids.
Condensation Reactions: Complex organic molecules with extended conjugation or ring structures.
Mechanism of Action
The mechanism of action of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-((3-cyano-4-chlorophenylamino)methylene)malonate
- Diethyl 2-((3-cyano-4-bromophenylamino)methylene)malonate
- Diethyl 2-((3-cyano-4-methylphenylamino)methylene)malonate
Uniqueness
Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
diethyl 2-[(3-cyano-4-fluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-3-21-14(19)12(15(20)22-4-2)9-18-11-5-6-13(16)10(7-11)8-17/h5-7,9,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLVSXGLHNCVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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